Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate
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Description
Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate is a useful research compound. Its molecular formula is C19H18IN3O5 and its molecular weight is 495.273. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
A study by Kornylov et al. (2017) focused on the synthesis of 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one, a compound related to Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate. This synthesis is significant for preparing compounds with pharmaceutical utility, especially as potent antagonists of fibrinogen receptor (Kornylov et al., 2017).
Jotani et al. (2018) investigated the crystallography of related compounds, revealing two polymorphs with differences in molecular conformations and intermolecular interactions. Such studies are crucial for understanding the structural basis of the compound's biological activity (Jotani et al., 2018).
Portilla et al. (2007) examined the hydrogen-bonded chains and sheets in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate. This research contributes to the understanding of molecular interactions and stability of similar compounds (Portilla et al., 2007).
Biological and Chemical Properties
Mekky and Sanad (2020) synthesized derivatives with a piperazine linker, demonstrating potent antibacterial and biofilm inhibition activities. This suggests potential applications in addressing bacterial infections and biofilm-related issues (Mekky & Sanad, 2020).
Ahmed et al. (2017) studied the anti-inflammatory activity of compounds containing a piperazine moiety, indicating the potential for such compounds in treating inflammation-related conditions (Ahmed et al., 2017).
Raviña et al. (1993) explored the anthelmintic activity of methyl-5-(4-salicyloyl-piperazin-1-yl)-benzimidazole-2-carbamates, highlighting the compound's potential in treating parasitic infections (Raviña et al., 1993).
Molecular Dynamics and Pharmacological Implications
Mahesha et al. (2019) studied closely related compounds, focusing on molecular structures and intermolecular interactions, which is vital for pharmacological applications (Mahesha et al., 2019).
Mamat et al. (2016) conducted NMR characterization and XRD studies on novel piperazine derivatives, providing insights into their conformational dynamics and implications for bioorthogonal labeling (Mamat et al., 2016).
Mhaske et al. (2014) investigated the antimicrobial activity of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, which is crucial for developing new antimicrobial agents (Mhaske et al., 2014).
Saadeh et al. (2009) synthesized novel hybrid molecules from antiparasitic precursors, indicating the compound's potential in treating amoebic and giardial infections (Saadeh, Mosleh, & Mubarak, 2009).
Properties
IUPAC Name |
methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18IN3O5/c1-28-19(25)14-4-7-16(17(12-14)23(26)27)21-8-10-22(11-9-21)18(24)13-2-5-15(20)6-3-13/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYFWESOWXZKRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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